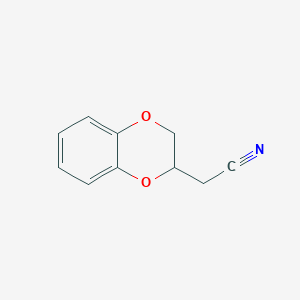

2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile

Description

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZFEIJALHLRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18505-91-4 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018505914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18505-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile chemical properties

An In-depth Technical Guide to the Chemical Profile of 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile

Executive Summary

The 2,3-dihydro-1,4-benzodioxin (commonly, 1,4-benzodioxane) substructure is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] Its structural rigidity and ability to engage with biological targets have made it a "privileged" framework in drug design.[1][2] This guide provides a comprehensive technical profile of a key derivative, this compound. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document synthesizes information from foundational chemical principles, data on the parent benzodioxane ring system, and established reactivity of the nitrile functional group. The objective is to provide researchers, scientists, and drug development professionals with a predictive and practical understanding of its physicochemical properties, synthesis, reactivity, and potential as a versatile building block in medicinal chemistry.

The 1,4-Benzodioxane Scaffold: A Privileged Structure in Drug Discovery

The 1,4-benzodioxane motif is a bicyclic heteroaromatic system formed by the fusion of a benzene ring with a 1,4-dioxane ring.[3] This structure has garnered significant attention because it serves as a versatile template for designing molecules with diverse biological activities, including antagonists for α1-adrenergic and serotoninergic receptors, as well as anticancer and antibacterial agents.[2]

The value of this scaffold stems from several key features:

-

Conformational Rigidity: The fused ring system imparts a degree of conformational constraint, which is advantageous in drug design as it reduces the entropic penalty upon binding to a biological target.

-

Metabolic Stability: The ether linkages within the dioxane ring are generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.

-

Hydrogen Bond Acceptors: The two oxygen atoms can act as hydrogen bond acceptors, facilitating key interactions within receptor binding pockets.[4] Studies have shown that the oxygen atoms at positions 1 and 4 can play distinct roles in receptor binding and in stabilizing the optimal conformation for drug-receptor interactions.[4]

-

Synthetic Tractability: The scaffold is readily accessible through various synthetic routes and offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.[1]

The introduction of an acetonitrile group at the 2-position, as in the topic compound, adds a valuable functional handle for further chemical elaboration, making it a highly strategic intermediate for library synthesis and lead optimization.

Physicochemical Properties: A Predictive Analysis

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on the well-characterized parent compound, 2,3-dihydro-1,4-benzodioxin, and the known influence of the cyanomethyl moiety.

Properties of the Parent Scaffold: 2,3-Dihydro-1,4-benzodioxin

The parent compound is a colorless, highly refracting oil that is practically insoluble in water but soluble in common organic solvents.[3] Its core physical properties provide a baseline for understanding its derivatives.

| Property | Value | Unit | Source |

| Molecular Formula | C₈H₈O₂ | - | Cheméo[5] |

| Molecular Weight | 136.15 | g/mol | Cheméo[5] |

| Normal Boiling Point (Tboil) | 483.68 | K | Cheméo[5] |

| Normal Melting Point (Tfus) | 290.66 | K | Cheméo[5] |

| Octanol/Water Partition Coeff. (logPoct/wat) | 1.458 | - | Cheméo[5] |

Predicted Properties of this compound

The addition of the -CH₂CN group at the chiral C2 position introduces several changes:

-

Increased Molecular Weight and Polarity: The nitrile group is strongly polar and can act as a hydrogen bond acceptor, which is expected to increase the compound's boiling point and its solubility in polar organic solvents.

-

Chirality: The C2 position is a stereocenter, meaning the compound exists as a pair of enantiomers, (R)- and (S)-2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile. This is a critical consideration in drug development, as stereoisomers often exhibit different pharmacological and toxicological profiles.[1]

| Property | Predicted Value | Unit | Notes |

| Molecular Formula | C₁₀H₉NO₂ | - | Calculated |

| Molecular Weight | 175.19 | g/mol | Calculated |

| XLogP3 | 1.3 | - | Predicted increase in polarity vs. parent |

| Hydrogen Bond Donor Count | 0 | - | |

| Hydrogen Bond Acceptor Count | 3 | - | (2x Ether-O, 1x Nitrile-N) |

| Rotatable Bond Count | 2 | - |

Synthesis and Structural Elucidation

A robust synthetic strategy is critical for accessing the target compound for research and development. Below is a proposed, field-proven methodology based on established chemical transformations.

Proposed Synthetic Workflow

A logical and efficient approach to synthesize the target molecule is a two-step process starting from catechol and 2,3-dibromopropionitrile. This involves a sequential Williamson ether synthesis to form the dioxane ring.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating through in-process checks and final characterization.

Step 1: Synthesis of 2-(2-Hydroxyphenoxy)-3-bromopropionitrile (Intermediate)

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add catechol (1.0 eq), anhydrous potassium carbonate (1.1 eq), and acetone (100 mL).

-

Reaction: Stir the suspension vigorously. Add 2,3-dibromopropionitrile (1.0 eq) dropwise over 15 minutes.

-

Heating: Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of catechol and the appearance of a new, higher Rf spot indicates product formation.

-

Workup: After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude intermediate. Purification can be achieved via column chromatography.

Step 2: Synthesis of this compound (Product)

-

Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add a dispersion of sodium hydride (60% in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF).

-

Addition: Cool the suspension to 0 °C. Add a solution of the intermediate from Step 1 (1.0 eq) in anhydrous DMF dropwise. Causality: The strong base (NaH) deprotonates the phenolic hydroxyl group, creating a nucleophilic alkoxide poised for intramolecular cyclization.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Quenching & Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Structural Characterization: Expected Spectral Data

Confirmation of the final product's structure is achieved through a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Multiplet around 6.8-7.0 ppm (4H).- Dioxane Protons: A complex multiplet system between 4.2-4.8 ppm (3H, -OCH-, -OCH₂-).- Acetonitrile Protons: A doublet of doublets around 2.8-3.0 ppm (2H, -CH₂CN). |

| ¹³C NMR | - Aromatic Carbons: 4-6 signals in the 115-145 ppm range.- Dioxane Carbons: Signals around 65-75 ppm.- Nitrile Carbon (C≡N): A characteristic signal around 117 ppm.- Methylene Carbon (-CH₂CN): A signal around 25 ppm. |

| IR Spectroscopy | - C≡N Stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹.- C-O-C Stretch: Strong bands in the 1200-1280 cm⁻¹ region.- Aromatic C-H Stretch: Signals > 3000 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 175. |

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its potential for chemical modification, primarily centered on the versatile nitrile group.

Key Transformations of the Nitrile Moiety

The nitrile group is a powerful synthon that can be converted into other critical functional groups, enabling the exploration of diverse chemical space.

Caption: Key chemical transformations of the acetonitrile group for analog synthesis.

-

Reduction to Primary Amines: The nitrile can be readily reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Raney Ni). The resulting amine is a key building block for forming amides, sulfonamides, and ureas, or for introducing basicity to modulate solubility and receptor interactions.

-

Hydrolysis to Carboxylic Acids: Complete hydrolysis under acidic or basic conditions converts the nitrile to a carboxylic acid.[6] This introduces a classic pharmacophoric element capable of forming strong ionic and hydrogen bonds with biological targets.

-

Conversion to Tetrazoles: Through [2+3] cycloaddition with an azide source (e.g., sodium azide), the nitrile can be converted into a tetrazole ring. In medicinal chemistry, tetrazoles are often used as bioisosteres for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.

These transformations allow chemists to systematically modify the molecule to probe structure-activity relationships (SAR) and optimize properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion). The benzodioxane core acts as a stable anchor, while the derivatized side chain explores the binding pocket of the target protein.

Conclusion

This compound is a strategically important, chiral building block for drug discovery. While direct experimental data is sparse, a comprehensive chemical profile can be confidently predicted based on the well-understood properties of its constituent parts. Its stable and pharmacologically relevant benzodioxane core, combined with a synthetically versatile nitrile handle, makes it an ideal starting point for the synthesis of compound libraries targeting a wide range of diseases. The synthetic protocols and reactivity pathways outlined in this guide provide a robust framework for researchers to leverage this compound in the rational design of novel therapeutics.

References

-

MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]

-

TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. [Link]

-

AIR Unimi. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. [Link]

-

Cheméo. Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). [Link]

-

PubMed. (1987). Structure-activity relationships in 1,4-benzodioxan-related compounds. [Link]

-

PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [Link]

-

Semantic Scholar. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. [Link]

-

PubMed Central. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. air.unimi.it [air.unimi.it]

2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile CAS number 18505-91-4

A-Technical-Guide-to-2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract: 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile, registered under CAS Number 18505-91-4, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a benzodioxane core coupled with a reactive acetonitrile functional group, renders it an invaluable precursor for a diverse array of pharmacologically active molecules. This guide provides a comprehensive technical overview, encompassing its physicochemical characteristics, established synthesis methodologies, critical applications in drug discovery, and detailed experimental protocols. The content herein is curated to empower researchers and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this versatile chemical entity in their research and development endeavors.

Introduction & Significance

The 2,3-dihydro-1,4-benzodioxine, or benzodioxane, substructure is a chemical motif that has garnered significant attention in medicinal chemistry due to its presence in various drugs and drug candidates.[1] This structural element imparts unique pharmacological properties, stemming from its ability to interact with specific biological receptors and enzymes.[1] this compound (Hereafter referred to as BD-ACN ) serves as a key intermediate, providing a strategic scaffold for the synthesis of more complex molecules. Its importance is highlighted by its application in the development of agents targeting a range of conditions, including cancer and neurological disorders.[2][3][4] The benzodioxane moiety is a versatile template widely employed to design molecules with diverse bioactivities, from α1 adrenergic and serotoninergic receptor antagonists to antitumor and antibacterial agents.[3]

The acetonitrile group (-CH₂CN) on the dioxane ring is of particular importance. The methylene protons are acidic, allowing for deprotonation and subsequent alkylation, creating new carbon-carbon bonds. Furthermore, the nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, offering extensive possibilities for molecular elaboration.[5]

Physicochemical Properties & Structural Analysis

Understanding the fundamental properties of BD-ACN is crucial for its effective handling, reaction planning, and analytical characterization.

| Property | Value | Source |

| CAS Number | 18505-91-4 | [6] |

| Molecular Formula | C₁₀H₉NO₂ | [6] |

| Molecular Weight | 175.187 g/mol | [6] |

| Appearance | Typically a solid (powder/crystals) | Supplier Data |

| Solubility | Soluble in common organic solvents like Dichloromethane, THF, DMF | General Chemical Knowledge |

Structural Features:

-

Benzodioxane Core: A bicyclic system where a benzene ring is fused to a 1,4-dioxane ring. This core is relatively rigid and planar, influencing the spatial orientation of substituents.

-

Chiral Center: The carbon atom at the 2-position of the dioxane ring, to which the acetonitrile group is attached, is a chiral center. Therefore, BD-ACN exists as a racemic mixture unless a stereospecific synthesis is employed. The precise configuration of molecules is a crucial determinant of their pharmacological properties.[1]

-

Acetonitrile Group: Provides a reactive handle for synthetic transformations. The nitrile functionality is a versatile precursor for amines, carboxylic acids, and amides.

Synthesis & Manufacturing Routes

The synthesis of the benzodioxane core is a well-established process in organic chemistry, typically involving the reaction of a catechol with a dihaloethane derivative.

A common synthetic pathway to prepare the benzodioxane scaffold involves a ring-closing reaction between a catechol (like 3,4-dihydroxy benzaldehyde) and a 1,2-dihaloethane (like 1,2-dibromoethane) under alkaline conditions.[7] While the direct synthesis of BD-ACN is not explicitly detailed in the provided search results, a logical and widely practiced approach would proceed via the corresponding hydroxymethyl or halomethyl intermediate.

Conceptual Synthesis Workflow:

Caption: Conceptual synthesis route for BD-ACN.

Causality in Synthesis Design:

-

Step 1 (Williamson Ether Synthesis): Catechol is deprotonated by a base to form a phenoxide, which is a potent nucleophile. This attacks an electrophilic three-carbon unit like epichlorohydrin or glycidol tosylate. The intramolecular reaction forms the dioxane ring, resulting in 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxane. The choice of base and solvent is critical to ensure high yield and minimize side reactions.

-

Step 2 (Nucleophilic Substitution): The primary alcohol of the intermediate is a poor leaving group. It must first be converted to a better leaving group, such as a tosylate (using tosyl chloride) or a halide (using SOCl₂ or PBr₃). This activated intermediate is then subjected to a nucleophilic substitution reaction with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN). A polar aprotic solvent like DMSO or DMF is chosen to solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion and promoting an Sₙ2 reaction mechanism.

Key Applications in Research & Drug Development

BD-ACN is not typically an end-product but rather a versatile synthon. Its value lies in its ability to be transformed into more complex molecules with significant biological activity.

4.1 Intermediate for Serotonin (5-HT) Receptor Ligands: The benzodioxane scaffold is a well-known pharmacophore for 5-HT₁ₐ receptor agonists.[2] BD-ACN can be elaborated into compounds with potential applications as antidepressants and neuroprotective agents.[2] The nitrile can be reduced to a primary amine, which can then be further functionalized to introduce the necessary pharmacophoric elements for receptor binding.

4.2 Precursor for α-Adrenoreceptor Antagonists: Derivatives of 1,4-benzodioxane have been extensively studied as α₁-adrenoreceptor antagonists, which are used to treat conditions like hypertension and benign prostatic hyperplasia (BPH).[2] The acetonitrile moiety of BD-ACN provides a convenient entry point for synthesizing the side chains characteristic of these antagonists.

4.3 Scaffold for Anticancer Agents: The benzodioxane structure is present in several compounds investigated for their cytotoxic and anticancer properties.[2][4] For example, it is a key component in the synthesis of certain selective estrogen receptor modulators (SERMs) like Idoxifene, which has applications in breast cancer therapy.[8][9] BD-ACN serves as a building block for constructing the core structure of these complex molecules.

Caption: Synthetic utility of BD-ACN in drug discovery.

Experimental Protocols

The following protocol describes a general procedure for the α-alkylation of BD-ACN , a common subsequent step in multi-step synthesis. This protocol is a representative example and may require optimization based on the specific electrophile used.

Protocol: α-Alkylation of this compound

Objective: To introduce an alkyl or aryl group at the carbon alpha to the nitrile, forming a new C-C bond.

Self-Validation System: Reaction progress is monitored by Thin Layer Chromatography (TLC). Product identity and purity are confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Materials:

-

This compound (BD-ACN ) (1.0 eq)

-

Strong, non-nucleophilic base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Lithium diisopropylamide (LDA, 1.1 eq)

-

Anhydrous solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Electrophile (R-X, e.g., benzyl bromide, iodomethane) (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Appropriate eluent for TLC (e.g., 30% Ethyl Acetate in Hexanes)

Procedure:

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas throughout the reaction.

-

Causality: The intermediate carbanion is highly reactive and sensitive to air and moisture. An inert atmosphere prevents quenching of the anion by water or oxidation by oxygen.

-

-

Reagent Addition:

-

If using NaH: Add the required amount of NaH dispersion to the flask. Wash with anhydrous hexanes (x3) via cannula to remove the mineral oil, then add anhydrous THF.

-

Add BD-ACN dissolved in a minimal amount of anhydrous THF to the flask dropwise via syringe at 0 °C (ice-water bath).

-

Causality: Adding the substrate slowly to the base at a reduced temperature helps to control the exothermic deprotonation reaction and prevent side reactions.

-

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Hydrogen gas evolution will be observed if using NaH.

-

Alkylation: Cool the reaction mixture back down to 0 °C. Add the electrophile (R-X) dropwise via syringe.

-

Causality: Cooling is necessary to control the exothermic alkylation reaction. A slow addition prevents localized high concentrations of the electrophile, which could lead to multiple alkylations or other side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC.

-

Quenching: Once the reaction is complete (as indicated by TLC), cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Causality: Quenching neutralizes the excess base and any remaining carbanion. A saturated NH₄Cl solution is a mild proton source that is less aggressive than water, providing better control.

-

-

Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

-

Causality: The aqueous washes remove inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification & Characterization: Purify the crude product by column chromatography on silica gel using an appropriate solvent system. Characterize the purified product using NMR and MS to confirm its structure and purity.

Safety, Handling, & Toxicology

All chemical manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling Precautions: Avoid inhalation of dust or vapors.[10] Do not get in eyes, on skin, or on clothing.[10] Handle in accordance with good industrial hygiene and safety practices.[10] Do not eat, drink, or smoke when using this product.[13]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[10]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[10]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[10]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[10]

-

Conclusion & Future Outlook

This compound (CAS 18505-91-4) is a demonstrably valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a privileged benzodioxane scaffold and a synthetically malleable acetonitrile handle provides access to a wide chemical space. Future research will likely continue to exploit this intermediate for the development of novel therapeutics with enhanced potency and selectivity against a variety of biological targets. The exploration of stereoselective syntheses to access enantiopure BD-ACN will be a particularly important avenue, as the chirality at the C2 position is known to be a critical determinant of pharmacological activity.

References

-

MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Available at: [Link]

-

ResearchGate. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Available at: [Link]

-

PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Available at: [Link]

-

AIR Unimi. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. Available at: [Link]

- Google Patents. (2016). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.

-

R&D Chemicals. This compound. Available at: [Link]

- Google Patents. (2017). WO2017080770A1 - Synthesis of (z)-endoxifen hydrochloride.

-

National Center for Biotechnology Information. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Available at: [Link]

-

PubChem. 1,4-Benzodioxane-2-carboxylic acid. Available at: [Link]

-

Carl Roth. (n.d.). Chemical label 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid. Available at: [Link]

-

PubMed. (1998). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rdchemicals.com [rdchemicals.com]

- 7. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 8. WO2017080770A1 - Synthesis of (z)-endoxifen hydrochloride - Google Patents [patents.google.com]

- 9. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.ie [fishersci.ie]

- 11. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemical-label.com [chemical-label.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational properties and ability to engage with a variety of biological targets have made it a focal point for the design of novel therapeutics. This guide provides a comprehensive technical overview of a key derivative, 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile, a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery.

Molecular Profile and Physicochemical Properties

This compound is a heterocyclic compound featuring a benzodioxan ring system substituted with a cyanomethyl group at the 2-position. This seemingly simple structure holds significant potential for chemical elaboration, making a thorough understanding of its fundamental properties essential for its effective utilization in research and development.

Chemical Structure and Formula

The molecular structure of this compound is characterized by the fusion of a benzene ring with a 1,4-dioxane ring, with an acetonitrile group attached to one of the saturated carbons of the dioxane ring.

Table 1: Key Molecular and Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | PubChemLite[1] |

| Molecular Weight | 175.19 g/mol | Calculated |

| Monoisotopic Mass | 175.06332 Da | PubChemLite[1] |

| Boiling Point | 131-138 °C at 1.1-1.4 mmHg | PrepChem.com[2] |

| Predicted XlogP | 1.4 | PubChemLite[1] |

digraph "2_3_Dihydro_1_4_benzodioxin_2_ylacetonitrile" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="CH₂"]; C8 [label="CH"]; O2 [label="O"]; C9 [label="CH₂"]; C10 [label="C"]; N1 [label="N"];

// Invisible nodes for positioning p1 [pos="0,1.5!", shape=point]; p2 [pos="1.3,0.75!", shape=point]; p3 [pos="1.3,-0.75!", shape=point]; p4 [pos="0,-1.5!", shape=point]; p5 [pos="-1.3,-0.75!", shape=point]; p6 [pos="-1.3,0.75!", shape=point]; p7 [pos="-2.6,1.5!", shape=point]; p8 [pos="-3.9,0.75!", shape=point]; p9 [pos="-2.6,-1.5!", shape=point]; p10 [pos="-3.9,-0.75!", shape=point]; p11 [pos="-5.2,0!", shape=point]; p12 [pos="-6.5,0!", shape=point]; p13 [pos="-7.8,0!", shape=point];

// Position atoms C1 [pos="0,1.5!"]; C2 [pos="1.3,0.75!"]; C3 [pos="1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="-1.3,-0.75!"]; C6 [pos="-1.3,0.75!"]; O1 [pos="-2.6,1.5!"]; C7 [pos="-3.9,0.75!"]; C8 [pos="-2.6,-1.5!"]; O2 [pos="-3.9,-0.75!"]; C9 [pos="-5.2,0!"]; C10 [pos="-6.5,0!"]; N1 [pos="-7.8,0!"];

// Edges C1 -- C2 [dir=none]; C2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- C6 [dir=none]; C6 -- C1 [dir=none]; C6 -- O1 [dir=none]; O1 -- C7 [dir=none]; C7 -- O2 [dir=none]; O2 -- C5 [dir=none]; C8 -- C9 [dir=none, style=invis]; C9 -- C10 [dir=none]; C10 -- N1 [len=1.5, dir=none]; C5 -- C8 [dir=none, style=invis]; C4 -- C8 [dir=none, style=invis]; C7 -- C8 [dir=none, style=invis]; C8 -- O2 [dir=none, style=invis];

// Aromatic circle c [shape=circle, label="", style=dotted, width=1.8, pos="0,0!"]; }

Figure 1: 2D structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of catechol with a suitable four-carbon synthon bearing a nitrile group and leaving groups at the terminal positions.

Synthetic Protocol

A reported synthesis involves a two-step process starting from allyl cyanide.[2]

Step 1: Synthesis of 3,4-Dibromobutyronitrile

To a solution of bromine in ethyl acetate at -10 to 0 °C, allyl cyanide is added dropwise. This electrophilic addition of bromine across the double bond of allyl cyanide yields 3,4-dibromobutyronitrile.

Step 2: Cyclization with Catechol

The resulting solution of 3,4-dibromobutyronitrile is then added to a refluxing mixture of catechol and anhydrous potassium carbonate in ethyl acetate under a nitrogen atmosphere. The reaction mixture is refluxed for several hours. In this step, the phenoxide ions, generated from catechol in the presence of the base (potassium carbonate), act as nucleophiles. They displace the bromide ions in a sequential double Williamson ether synthesis, leading to the formation of the 1,4-benzodioxan ring.

Figure 2: Synthetic pathway for this compound.

Mechanistic Considerations

The key to this synthesis is the regioselectivity of the cyclization step. The initial nucleophilic attack by one of the phenoxide oxygens on the 3,4-dibromobutyronitrile can occur at either the C3 or C4 position. However, the subsequent intramolecular cyclization to form the six-membered dioxane ring is favored, leading to the desired product. The use of a non-polar aprotic solvent like ethyl acetate and a solid base like potassium carbonate is crucial for the success of this reaction.

Spectroscopic Characterization

Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While a complete set of publicly available spectra for this specific compound is limited, data from closely related analogs and general spectroscopic principles allow for the prediction of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, typically in the range of 6.8-7.0 ppm. The protons on the dioxane ring will appear as a more complex set of multiplets in the upfield region, generally between 4.0 and 4.5 ppm. The methylene protons of the acetonitrile group will likely appear as a doublet of doublets due to coupling with the chiral proton at the 2-position of the dioxane ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with those attached to oxygen appearing further downfield. The carbons of the dioxane ring and the acetonitrile group will appear in the aliphatic region of the spectrum. The nitrile carbon will have a characteristic chemical shift in the range of 115-125 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a sharp, intense absorption band around 2250 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group. Other significant absorptions will include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages.

Mass Spectrometry (MS)

Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is likely to involve the loss of the acetonitrile group and cleavage of the dioxane ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. Predicted mass-to-charge ratios for various adducts are available in public databases.[1]

Applications in Drug Discovery and Development

The 2,3-dihydro-1,4-benzodioxin nucleus is a versatile scaffold found in a wide array of pharmacologically active agents.[3][4] These compounds have been investigated for their activity as α-adrenergic blocking agents, anti-inflammatory agents, and neuroleptic agents.[5] The introduction of the acetonitrile group provides a valuable synthetic handle for further functionalization, allowing for the exploration of a broader chemical space.

The nitrile group can be readily transformed into other functional groups, such as amines, carboxylic acids, and tetrazoles, which are all important pharmacophores in drug design. This chemical versatility makes this compound a valuable starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization. For instance, derivatives of the benzodioxane scaffold have shown promise as antibacterial and anticancer agents.[6]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. AIR Unimi. (2022-05-06). [Link]

-

2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. (2024-04-24). [Link]

-

Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC - PubMed Central. (2022-11-02). [Link]

-

2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetonitrile. PubChemLite. [Link]

-

Synthesis of 1,4-benzodioxan-2-yl-acetonitrile. PrepChem.com. [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. (2020-08-15). [Link]

-

How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. AIR Unimi. [Link]

-

Synthesis and evaluation of 3-[(2,4-dioxo-1,3,8-triazaspiro[4.6]undec-3-yl)methyl]benzonitrile derivatives as potential anticonvulsants. PubMed. [Link]

-

Synthesis of functionalized benzo[7][8]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Publishing. (2021-07-13). [Link]

-

chemistry-and-pharmacology-of-benzodioxanes.pdf. TSI Journals. (2007-12-04). [Link]

-

Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Cheméo. [Link]

-

Methylation of 2-Aryl-2-(3-indolyl)acetohydroxamic Acids and Evaluation of Cytotoxic Activity of the Products. MDPI. [Link]

-

2-(3-Iodophenyl)acetonitrile. PubChem. [Link]

-

Acetonitrile-13C2. PubChem. [Link]

-

2-(4-Ethoxyphenyl)acetonitrile. PubChem. [Link]

-

3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI. [Link]

-

(PDF) 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. ResearchGate. (2025-10-12). [Link]

-

Acetonitrile. PubChem. [Link]

Sources

- 1. PubChemLite - 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetonitrile (C10H9NO2) [pubchemlite.lcsb.uni.lu]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. air.unimi.it [air.unimi.it]

- 7. air.unimi.it [air.unimi.it]

- 8. researchgate.net [researchgate.net]

A Spectroscopic Guide to 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectral data for 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile, a molecule of significant interest in medicinal chemistry due to the prevalence of the 2,3-dihydro-1,4-benzodioxine scaffold in numerous pharmacologically active compounds.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage established spectroscopic principles and data from closely related analogues to predict, interpret, and validate its structure.

Introduction

The structural elucidation of novel or modified compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the overall molecular formula. For a molecule like this compound, a multi-faceted spectroscopic approach is essential for unambiguous characterization. This guide will detail the expected spectral features and provide the rationale behind their interpretation, grounded in fundamental principles and comparative data from similar structures.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the interpretation of its spectral data. The structure of this compound, with a systematic numbering scheme, is presented below. This numbering will be used consistently throughout the guide to refer to specific atoms.

Figure 1: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of the atoms can be determined.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a standard probe temperature (e.g., 298 K).

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets, one for each unique carbon environment.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The predictions are based on established chemical shift values and data from analogous benzodioxane derivatives.[3][4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.9 | Multiplet | 4H | H5, H6, H7, H8 | Aromatic protons of the benzodioxane ring typically appear in this region. |

| ~ 4.6 | Multiplet | 1H | H2 | This proton is a methine proton situated between an oxygen atom and the acetonitrile-bearing carbon, leading to a downfield shift. |

| ~ 4.3 | Doublet of doublets | 1H | H3 (trans) | One of the diastereotopic protons on C3, coupled to H2 and the geminal H3 proton. |

| ~ 4.1 | Doublet of doublets | 1H | H3 (cis) | The other diastereotopic proton on C3, displaying a different coupling pattern. |

| ~ 2.9 | Doublet | 2H | H9 | Methylene protons adjacent to the nitrile group and coupled to the H2 proton. |

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum is detailed in the following table. Chemical shifts are estimated based on the effects of substituents on the benzodioxane and acetonitrile moieties.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 143 | C4a, C8a | Aromatic carbons attached to oxygen atoms are deshielded and appear downfield. |

| ~ 122 | C6, C7 | Aromatic CH carbons. |

| ~ 117 | C5, C8 | Aromatic CH carbons. |

| ~ 116 | C10 (CN) | The carbon of the nitrile group typically appears in this region. |

| ~ 70 | C2 | The methine carbon bonded to an oxygen and the acetonitrile group. |

| ~ 64 | C3 | The methylene carbon of the dioxane ring. |

| ~ 25 | C9 | The methylene carbon of the acetonitrile side chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in a suitable solvent. For a liquid or low-melting solid, the thin film method is often the simplest.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Predicted IR Spectral Data

The key diagnostic IR absorption bands for this compound are predicted as follows, with reference to the known spectral data of the parent 1,4-benzodioxan and related nitrile-containing compounds.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3050 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |

| ~ 2900 | Medium | Aliphatic C-H stretch | Corresponding to the C-H bonds of the dioxane and methylene groups. |

| ~ 2250 | Medium | C≡N stretch | A sharp and characteristic absorption for the nitrile functional group. |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |

| ~ 1250 | Strong | Aryl-O stretch | Asymmetric C-O-C stretching of the ether linkages. |

| ~ 1050 | Strong | Aliphatic-O stretch | Symmetric C-O-C stretching of the ether linkages. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable clues about the molecular structure.

Experimental Protocol: MS Data Acquisition

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common soft ionization techniques suitable for this type of molecule, often yielding a prominent protonated molecule [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., time-of-flight (TOF) or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to determine the elemental composition.

-

Data Acquisition: The sample is introduced into the ion source, typically dissolved in a suitable solvent like methanol or acetonitrile. The mass spectrum is then recorded over a relevant m/z range.

Predicted Mass Spectral Data

The predicted mass spectral data for this compound is based on its molecular formula, C₁₀H₉NO₂.

| m/z (predicted) | Ion |

| 176.0706 | [M+H]⁺ |

| 198.0525 | [M+Na]⁺ |

| 174.0560 | [M-H]⁻ |

Molecular Weight: 175.18 g/mol Exact Mass: 175.0633 Da

Fragmentation Pathway

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion would be expected to undergo characteristic fragmentation. A plausible fragmentation pathway is outlined below.

Figure 2: A plausible fragmentation pathway for this compound.

The primary fragmentation would likely involve the loss of the acetonitrile side chain to give a stable benzodioxinyl cation at m/z 135. Subsequent fragmentation of the dioxane ring could also occur.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed and reliable characterization of the molecule has been presented. The experimental protocols outlined herein represent standard methodologies for the acquisition of high-quality spectral data. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and development of benzodioxane-based compounds.

References

-

2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Available at: [Link]

-

3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. ResearchGate. Available at: [Link]

-

Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. AIR Unimi. Available at: [Link]

-

How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. AIR Unimi. Available at: [Link]

-

1,4-Benzodioxin, 2,3-dihydro-. NIST WebBook. Available at: [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2,3-Dihydro-1,4-Benzodioxins

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents.[1] The introduction of a nitrile group onto this scaffold provides a versatile chemical handle for further molecular elaboration. This guide offers a comprehensive exploration of the reactivity of the nitrile group within the 2,3-dihydro-1,4-benzodioxin framework. We will delve into the principal transformations, including hydrolysis, reduction, organometallic additions, and cycloaddition reactions, providing not only the mechanistic underpinnings but also actionable experimental protocols. A key focus will be on the electronic influence of the benzodioxin ring system on the reactivity of the nitrile moiety, offering insights for the strategic design of synthetic routes in drug discovery and development.

Introduction: The 2,3-Dihydro-1,4-Benzodioxin Scaffold and the Nitrile Functional Group

The 2,3-dihydro-1,4-benzodioxin ring system, a common motif in numerous pharmaceuticals, imparts favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. Its rigid, yet non-planar, conformation can facilitate precise interactions with biological targets. When functionalized with a nitrile group, this scaffold becomes a powerful building block for the synthesis of diverse compound libraries. The nitrile group, with its linear geometry and strong dipole moment, can be transformed into a variety of other functional groups, including carboxylic acids, primary amines, ketones, and tetrazoles, each with distinct chemical and biological significance.

Electronic Influence of the 2,3-Dihydro-1,4-Benzodioxin Moiety

The oxygen atoms in the 2,3-dihydro-1,4-benzodioxin ring exert a significant electron-donating effect on the attached benzene ring through resonance. This, in turn, influences the reactivity of substituents on the aromatic ring. For a nitrile group at the 6-position, this electron-donating character can subtly modulate its electrophilicity and susceptibility to nucleophilic attack. Understanding this electronic interplay is crucial for optimizing reaction conditions and predicting outcomes. The 2,3-dihydro-1,4-benzodioxin moiety is generally considered to be an electron-donating group, which can impact the reaction rates of transformations involving the nitrile.

Key Transformations of the Nitrile Group

The synthetic utility of the nitrile group on the 2,3-dihydro-1,4-benzodioxin scaffold is demonstrated through its participation in a range of chemical transformations.

Hydrolysis to Carboxylic Acids

The conversion of the nitrile to a carboxylic acid is a fundamental transformation, providing access to a key functional group for further derivatization, such as amide bond formation. This hydrolysis can be achieved under either acidic or basic conditions.

Mechanism of Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon atom.[2][3] A molecule of water then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium ion.

Figure 1: Mechanism of acid-catalyzed nitrile hydrolysis.

Mechanism of Base-Catalyzed Hydrolysis:

In the presence of a strong base, a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt, which is then protonated in an acidic workup to afford the final carboxylic acid.[4]

Experimental Protocol: Alkaline Hydrolysis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,3-dihydro-1,4-benzodioxine-6-carbonitrile (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heating: Heat the mixture to reflux (typically 90-102°C) and maintain for a period of 1 to 12 hours, monitoring the reaction progress by TLC.[5] The evolution of ammonia gas indicates the progress of the reaction.

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully acidify the solution with a strong acid (e.g., concentrated HCl) until the pH is acidic, which will precipitate the carboxylic acid.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry to obtain 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |

| 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile | 10% KOH (aq) | Water | Reflux | 2 h | 90% | [4] |

| 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile | Ba(OH)₂ (aq) | Water | Reflux | 1-12 h | N/A | [5] |

Table 1: Representative conditions for the hydrolysis of 2,3-dihydro-1,4-benzodioxine-6-carbonitrile.

Reduction to Primary Amines

The reduction of the nitrile group to a primary amine provides a crucial entry point for the synthesis of a wide range of biologically active compounds. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LAH) being one of the most common.

Mechanism of LAH Reduction:

The reduction proceeds via the nucleophilic attack of a hydride ion from LAH on the electrophilic nitrile carbon.[6] This is followed by a second hydride attack on the intermediate imine anion. The resulting dianion is then quenched with water during the workup to yield the primary amine.

Figure 2: Simplified mechanism of nitrile reduction with LiAlH₄.

Experimental Protocol: LAH Reduction of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

-

Addition of Nitrile: Slowly add a solution of 2,3-dihydro-1,4-benzodioxine-6-carbonitrile (1.0 eq) in anhydrous THF to the LAH suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 4 hours, or until the reaction is complete as monitored by TLC.

-

Quenching: Cool the reaction mixture back to 0°C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 10% aqueous sodium hydroxide solution, and then water again.

-

Isolation: Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate or dichloromethane. Separate the organic layer from the aqueous layer, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (2,3-dihydro-1,4-benzodioxin-6-yl)methanamine. The product can be further purified by column chromatography if necessary.[7]

| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |

| Nitrile Derivative | LiAlH₄ | THF | 0°C to rt | 4 h | N/A | [7] |

Table 2: General conditions for the LAH reduction of nitriles.

Addition of Organometallic Reagents to Form Ketones

The reaction of nitriles with organometallic reagents, such as Grignard reagents, provides a convenient method for the synthesis of ketones. This reaction forms a new carbon-carbon bond.

Mechanism of Grignard Reaction:

The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. This addition forms an intermediate imine salt. Subsequent hydrolysis of the imine salt in an acidic workup yields the desired ketone.

Experimental Protocol: Grignard Reaction with 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.

-

Formation of Grignard Reagent: Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is typically initiated with gentle warming and then maintained at a gentle reflux.

-

Addition of Nitrile: After the Grignard reagent has formed, cool the solution in an ice bath and add a solution of 2,3-dihydro-1,4-benzodioxine-6-carbonitrile in anhydrous ether or THF dropwise.

-

Reaction and Workup: Stir the reaction mixture at room temperature overnight. Quench the reaction by carefully pouring it onto a mixture of ice and a dilute acid (e.g., HCl or H₂SO₄).

-

Isolation: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ketone, which can be purified by chromatography or crystallization.

| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |

| Nitrile Derivative | RMgX (Grignard) | Ether/THF | rt | Overnight | N/A | [1][8] |

Table 3: General conditions for the Grignard reaction with nitriles.

[3+2] Cycloaddition with Azides to Form Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are important bioisosteres for carboxylic acids in medicinal chemistry.

Mechanism of Tetrazole Formation:

This reaction is a concerted pericyclic reaction, although a stepwise mechanism can also be considered. The azide adds across the carbon-nitrogen triple bond of the nitrile to form the five-membered tetrazole ring. The reaction is often catalyzed by a Lewis or Brønsted acid.

Figure 3: Schematic of [3+2] cycloaddition for tetrazole synthesis.

Experimental Protocol: Synthesis of 6-(1H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydro-1,4-benzodioxine-6-carbonitrile (1.0 eq) and sodium azide (1.2-1.5 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Catalyst: Add a catalytic amount of a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., ammonium chloride).

-

Heating: Heat the reaction mixture to a temperature between 80-120°C and stir for several hours to overnight. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the tetrazole product.

-

Isolation: Collect the solid product by filtration, wash it with cold water, and dry it. The product can be further purified by recrystallization.

| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |

| Benzonitrile | NaN₃, NH₄Cl | DMF | 120°C | 24 h | N/A | [9] |

Table 4: General conditions for the synthesis of tetrazoles from nitriles.

Conclusion

The nitrile group on the 2,3-dihydro-1,4-benzodioxin scaffold represents a cornerstone for synthetic diversification in medicinal chemistry. Its predictable and versatile reactivity allows for the efficient synthesis of carboxylic acids, primary amines, ketones, and tetrazoles, which are all critical functionalities in the design of novel therapeutic agents. This guide has provided a detailed overview of these key transformations, including their mechanistic rationale and practical experimental guidelines. A thorough understanding of the electronic nature of the benzodioxin ring and its influence on the nitrile group's reactivity empowers chemists to devise more effective and efficient synthetic strategies, ultimately accelerating the drug discovery process.

References

-

2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Available at: [Link]

-

Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} -N-(un/substituted-phenyl)acetamides as potent α-glucosidase inhibitors. Semantic Scholar. Available at: [Link]

- CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. Google Patents.

-

Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

-

Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

-

Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. Available at: [Link]

-

2,3-Dihydro-1,4-benzodioxin-5-ol. PubChem. Available at: [Link]

-

hydrolysis of nitriles. Chemguide. Available at: [Link]

-

Hammett equation. Wikipedia. Available at: [Link]

-

Reduction of Imines and Nitriles with LiAlH4. YouTube. Available at: [Link]

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

-

3 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

- WO2014013512A1 - Improved process for preparation of 2,3-dihydroxy benzonitrile. Google Patents.

-

Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. ResearchGate. Available at: [Link]

-

Acid-catalyzed nitrile hydrolysis. YouTube. Available at: [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

-

Microwave-assisted efficient one-pot synthesis of N ² -(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines. ResearchGate. Available at: [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available at: [Link]

-

27.04 A Survey of Hammett Substituent Constants. YouTube. Available at: [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. Available at: [Link]

-

Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Cheméo. Available at: [Link]

-

-

Grignard Reaction. University of California, Davis. Available at: [Link]

-

-

Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Available at: [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Available at: [Link]

- US3876691A - Process for the hydrolysis of nitriles. Google Patents.

-

Hammett substituent constants. Stenutz. Available at: [Link]

-

Product Class 2: 1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives. Science of Synthesis. Available at: [Link]

-

Synthesis of 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl] -4-(1-methylethyl)-N-(phenylmethyl)-4-piperidinemethanamine. PrepChem.com. Available at: [Link]

-

Chemistry and Pharmacology of Benzodioxanes. Trade Science Inc. Available at: [Link]

-

1 The Hammett cp relationship. Cambridge University Press. Available at: [Link]

-

Module II Reduction Reactions - Lecture 14. DAV University. Available at: [Link]

-

2,3-Dihydro-1,4-benzodioxin-2-ol. PubChem. Available at: [Link]

-

NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 5. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile

Introduction

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties contribute to the diverse pharmacological activities of compounds containing this core, including applications as α-adrenergic and serotoninergic receptor modulators, as well as anticancer and antibacterial agents.[1] 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile is a valuable building block for the synthesis of more complex molecules, leveraging the reactivity of the nitrile group for various chemical transformations. This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The described methodology is a robust, multi-step process commencing from readily available starting materials.

Mechanistic Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a three-step sequence, as illustrated below. The strategy involves the initial formation of the 1,4-benzodioxane ring system, followed by the introduction of a suitable leaving group, and finally, a nucleophilic substitution to install the desired acetonitrile functionality.

Caption: Overall synthetic workflow for the preparation of this compound.

Step 1: Synthesis of 2-(Hydroxymethyl)-1,4-benzodioxane

The synthesis commences with the formation of the 1,4-benzodioxane ring. This reaction proceeds via a tandem nucleophilic substitution mechanism. Catechol, acting as a diphenolic nucleophile, first reacts with epichlorohydrin in the presence of a base, such as potassium hydroxide.[3] The phenoxide ion attacks the epoxide, followed by an intramolecular cyclization to form the heterocyclic ring.

Caption: Reaction scheme for the formation of 2-(Hydroxymethyl)-1,4-benzodioxane.

Step 2: Synthesis of 2-(Chloromethyl)-1,4-benzodioxane

The primary alcohol of 2-(hydroxymethyl)-1,4-benzodioxane is then converted into a good leaving group to facilitate the subsequent nucleophilic substitution. Thionyl chloride is an effective reagent for this transformation, converting the alcohol into a chloromethyl group.[4] The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular Sₙ2-type reaction with the chloride ion.

Caption: Conversion of the hydroxyl group to a chloromethyl group.

Step 3: Synthesis of this compound

The final step is a nucleophilic substitution reaction where the chloromethyl intermediate is treated with a cyanide salt, such as sodium or potassium cyanide.[5][6] The cyanide ion acts as a potent nucleophile, displacing the chloride ion via an Sₙ2 mechanism to form the target nitrile. The use of an ethanolic solvent is crucial to prevent the formation of the corresponding alcohol as a byproduct.[6]

Caption: Nucleophilic substitution with cyanide to form the final product.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | CAS Number | Supplier |

| Catechol | 110.11 | 120-80-9 | Sigma-Aldrich |

| Epichlorohydrin | 92.52 | 106-89-8 | Sigma-Aldrich |

| Potassium Hydroxide | 56.11 | 1310-58-3 | Sigma-Aldrich |

| Thionyl Chloride | 118.97 | 7719-09-7 | Sigma-Aldrich |

| Sodium Cyanide | 49.01 | 143-33-9 | Sigma-Aldrich |

| Diethyl Ether | 74.12 | 60-29-7 | Fisher Scientific |

| Ethanol | 46.07 | 64-17-5 | Fisher Scientific |

| Dichloromethane | 84.93 | 75-09-2 | Fisher Scientific |

| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | Sigma-Aldrich |

Protocol 1: Synthesis of 2-(Hydroxymethyl)-1,4-benzodioxane

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add catechol (0.5 mol), epichlorohydrin (1.5 mol), and a 10% aqueous solution of potassium hydroxide (1.0 mol).[3]

-

Heat the vigorously stirred mixture to 100°C.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Wash the combined organic extracts with a dilute potassium hydroxide solution and then with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to yield pure 2-(hydroxymethyl)-1,4-benzodioxane as a solid. The reported melting point is 87-90°C.[3]

Protocol 2: Synthesis of 2-(Chloromethyl)-1,4-benzodioxane

-

Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases.

-

In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap containing a sodium hydroxide solution, dissolve 2-(hydroxymethyl)-1,4-benzodioxane (1.0 eq) in a suitable anhydrous solvent such as dichloromethane.

-

Cool the solution in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise with stirring.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slowly adding it to ice-cold water.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2-(chloromethyl)-1,4-benzodioxane.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 3: Synthesis of this compound

-

Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood and have a cyanide antidote kit readily available. All glassware should be decontaminated with a bleach solution after use.

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-(chloromethyl)-1,4-benzodioxane (1.0 eq) in ethanol.[5][6]

-

Add a solution of sodium cyanide (1.5 eq) in a minimal amount of water to the ethanolic solution.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. For the final product, characteristic signals for the methylene protons adjacent to the nitrile group and the protons of the benzodioxane ring are expected.

-

Infrared (IR) Spectroscopy: The IR spectrum of the final product should show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹.

-